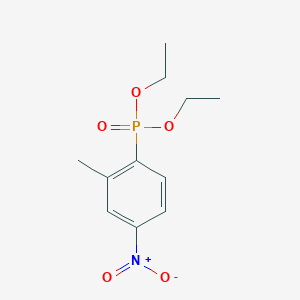

Diethyl (2-Methyl-4-nitrophenyl)phosphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diethyl (2-Methyl-4-nitrophenyl)phosphonate is an organophosphorus compound that belongs to the class of phosphonates It is characterized by the presence of a phosphonate group attached to a 2-methyl-4-nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2-Methyl-4-nitrophenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 2-methyl-4-nitrobenzyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired phosphonate ester .

Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, diethyl phosphite can be coupled with 2-methyl-4-nitrobenzyl bromide using a palladium catalyst and a suitable ligand . This method offers high yields and selectivity.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and real-time monitoring helps in maintaining consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-Methyl-4-nitrophenyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The phosphonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Various nucleophiles such as amines or alcohols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 2-Methyl-4-aminophenylphosphonate.

Substitution: Various substituted phosphonates depending on the nucleophile used.

Hydrolysis: 2-Methyl-4-nitrophenylphosphonic acid.

Scientific Research Applications

Diethyl (2-Methyl-4-nitrophenyl)phosphonate has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Materials Science: It is employed in the preparation of functional materials, such as polymers and coatings, due to its ability to form strong bonds with various substrates.

Biological Studies: The compound is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.

Mechanism of Action

The mechanism of action of diethyl (2-Methyl-4-nitrophenyl)phosphonate involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound can bind to the active site of an enzyme, thereby blocking its activity. The phosphonate group mimics the natural substrate of the enzyme, leading to competitive inhibition .

Comparison with Similar Compounds

Similar Compounds

- Diethyl (4-Nitrophenyl)phosphonate

- Diethyl (4-Methylbenzyl)phosphonate

- Diethyl (4-Nitrobenzyl)phosphonate

Uniqueness

Diethyl (2-Methyl-4-nitrophenyl)phosphonate is unique due to the presence of both a methyl and a nitro group on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable reagent in organic synthesis and materials science. The nitro group enhances the compound’s reactivity, while the methyl group provides steric hindrance, influencing the compound’s overall behavior in chemical reactions .

Biological Activity

Diethyl (2-Methyl-4-nitrophenyl)phosphonate, a compound belonging to the class of organophosphates, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₁H₁₅N₁O₄P

- Molecular Weight : 275.20 g/mol

- CAS Number : 311-45-5

The compound features a phosphonate group, which is pivotal in its biological interactions, particularly in enzyme inhibition and as a potential therapeutic agent.

The biological activity of this compound primarily arises from its ability to interact with various enzymes. It acts as an inhibitor of serine hydrolases, which are crucial for neurotransmitter regulation and other metabolic processes. The mechanism involves the phosphorylation of serine residues within the active site of these enzymes, leading to their inactivation.

Enzyme Inhibition

- Acetylcholinesterase (AChE) Inhibition :

- This compound has been shown to inhibit AChE, an enzyme responsible for the breakdown of acetylcholine in synaptic clefts. This inhibition can lead to prolonged neurotransmitter action, resulting in various physiological effects.

- Phosphotriesterase Activity :

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. It has been evaluated for its effectiveness against bacterial strains and fungi, showing promising results that warrant further exploration for use as an antimicrobial agent.

Case Studies

- Antiviral Activity :

- Agricultural Applications :

Table 1: Summary of Biological Activities

Properties

Molecular Formula |

C11H16NO5P |

|---|---|

Molecular Weight |

273.22 g/mol |

IUPAC Name |

1-diethoxyphosphoryl-2-methyl-4-nitrobenzene |

InChI |

InChI=1S/C11H16NO5P/c1-4-16-18(15,17-5-2)11-7-6-10(12(13)14)8-9(11)3/h6-8H,4-5H2,1-3H3 |

InChI Key |

DSJPQMWLICAABG-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=C(C=C(C=C1)[N+](=O)[O-])C)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.